![molecular formula C18H25FN2O3 B4074285 N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4074285.png)
N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide
Overview
Description
N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is a potential drug candidate that has been extensively studied for its applications in scientific research.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression and are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various inflammatory and painful conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide is its potential as a drug candidate for the treatment of various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a clinically useful drug. However, one of the limitations of using this compound in lab experiments is its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide. One of the directions is to further study its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for other conditions, such as inflammatory and painful conditions. Additionally, further research is needed to study its toxicity and safety profile, as well as its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
N-{3-[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide has been studied extensively for its applications in scientific research. It is a potential drug candidate that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-[3-[ethyl(oxan-4-ylmethyl)amino]-3-oxopropyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-2-21(13-14-8-11-24-12-9-14)17(22)7-10-20-18(23)15-5-3-4-6-16(15)19/h3-6,14H,2,7-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLSQGMYOGZHHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)C(=O)CCNC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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